Cas no 7298-46-6 (2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one)

2-Bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one is a brominated aromatic ketone derivative characterized by its trimethoxy-substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and fine chemicals. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution and coupling reactions, while the bromoacetyl moiety facilitates further functionalization. Its well-defined structure and stability under standard conditions make it suitable for use in controlled synthetic pathways. This compound is commonly employed in research settings for the development of heterocyclic compounds and as a precursor in medicinal chemistry applications. Proper handling is advised due to its potential lachrymatory properties.
2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one structure
7298-46-6 structure
Product Name:2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one
CAS No:7298-46-6
MF:C11H13BrO4
MW:289.122523069382
CID:543175
PubChem ID:12170046
Update Time:2025-06-11

2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(2,4,5-trimethoxyphenyl)-
    • 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone
    • ACETOPHENONE, 2-BROMO-2',4',5'-TRIMETHOXY-
    • LogP
    • 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one
    • 7298-46-6
    • DTXSID10479102
    • SCHEMBL8544834
    • AKOS017553444
    • EN300-10699143
    • Inchi: 1S/C11H13BrO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3
    • InChI Key: ZMASWKNQLBETOF-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=C(C(=CC=1OC)OC)OC)=O

Computed Properties

  • Exact Mass: 287.99969
  • Monoisotopic Mass: 287.99972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76

2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one Pricemore >>

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Additional information on 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one

Chemical Profile of 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one (CAS No. 7298-46-6)

2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 7298-46-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring system connected to a ketone functional group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.

The structural motif of 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one consists of a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions, providing a highly electron-rich aromatic system. The presence of a bromine atom at the ortho position relative to one of the methoxy groups enhances its reactivity, making it a valuable intermediate in various synthetic transformations. The ketone group at the other end of the ethyl chain further contributes to its utility in constructing more complex molecular architectures.

In recent years, this compound has been explored for its pharmacological potential. The combination of electron-donating methoxy groups and the electron-withdrawing bromine atom creates a delicate balance that influences its interaction with biological targets. Studies have indicated that derivatives of this scaffold exhibit promising activities in modulating enzyme inhibition and receptor binding. For instance, modifications around the aromatic core have been investigated for their effects on kinase inhibition, which is crucial in developing treatments for cancers and inflammatory diseases.

One of the most compelling aspects of 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one is its role as a precursor in synthesizing biologically active molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which are known for their diverse pharmacological properties. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkyl groups onto the aromatic ring. This flexibility has been exploited in creating libraries of compounds for high-throughput screening.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in drug development. Its structural features align well with several drug discovery strategies aimed at improving bioavailability and target specificity. For example, modifications at the ketone group can yield amides or esters, which are common pharmacophores in therapeutic agents. Additionally, the presence of multiple substituents provides opportunities for fine-tuning solubility and metabolic stability.

Recent advancements in computational chemistry have further highlighted the significance of 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one. Molecular modeling studies suggest that this compound can interact with various biological targets through multiple binding modes, enhancing its potential as a lead compound. These studies have also predicted favorable physicochemical properties such as logP values and solubility profiles, which are critical parameters in drug design.

In synthetic organic chemistry, 7298-46-6 serves as a versatile building block for constructing more complex molecules. Its ability to undergo diverse reactions makes it indispensable in both academic and industrial laboratories. For instance, it can be used to synthesize flavonoid analogs, which are known for their antioxidant and anti-inflammatory properties. The bromine atom also facilitates halogen-metal exchange reactions, allowing for the introduction of alkynyl or aryl groups via palladium-catalyzed coupling reactions.

The compound's utility extends beyond pharmaceutical applications; it is also relevant in materials science and agrochemical research. The aromatic system and functional groups present in 2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one make it a candidate for developing organic semiconductors or pesticides with enhanced efficacy and selectivity. Ongoing research aims to explore these possibilities by modifying its structure and studying its interactions with different matrices.

As our understanding of molecular interactions continues to evolve, so does the importance of compounds like CAS No. 7298-46-6. Their role in bridging the gap between basic research and applied science underscores their value in modern chemistry. By providing a scaffold that can be readily modified yet retains inherent biological activity, this molecule exemplifies how small changes can lead to significant breakthroughs.

In conclusion,2-bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one stands as a testament to the power of well-designed molecular frameworks in driving innovation across multiple disciplines. Its continued investigation promises to yield new insights into disease mechanisms and therapeutic strategies while opening doors to novel synthetic methodologies.

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